molecular formula C18H17BrN2O3S B5177446 propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate

propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5177446
M. Wt: 421.3 g/mol
InChI Key: AGZOBWIVYGTJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PBB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, studies have shown that propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. In addition, propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

Propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate analogs with improved solubility and potency. Another area of research is the investigation of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate and its potential therapeutic applications.
In conclusion, propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate for the treatment of various diseases.

Synthesis Methods

The synthesis of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate can be achieved using various methods. One of the most commonly used methods is the reaction between 3-bromobenzoyl chloride and thiourea in the presence of propyl 4-aminobenzoate. This reaction results in the formation of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

propyl 4-[(3-bromobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-2-10-24-17(23)12-6-8-15(9-7-12)20-18(25)21-16(22)13-4-3-5-14(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZOBWIVYGTJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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